4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid
Overview
Description
4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxyphenoxy group attached to a pyrimidine ring, which is further connected to a benzoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
The exact mode of action of 4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is currently unknown . Compounds with similar structures have been shown to exhibit antiviral activity . The mechanism of action may involve interaction with viral proteins or host cell receptors, but further studies are needed to confirm this.
Biochemical Pathways
Related compounds have been found to interfere with viral replication processes . More research is needed to elucidate the specific biochemical pathways influenced by this compound.
Result of Action
Compounds with similar structures have shown antiviral activity, suggesting that this compound may also have potential antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenol and a suitable leaving group on the pyrimidine ring.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the pyrimidine derivative with a benzoic acid derivative, often through a Suzuki-Miyaura cross-coupling reaction using palladium catalysts
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-[2-(4-Hydroxyphenoxy)pyrimidin-5-yl]benzoic acid.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Hydroxyphenoxy)pyrimidin-5-yl]benzoic acid
- 4-[2-(4-Chlorophenoxy)pyrimidin-5-yl]benzoic acid
- 4-[2-(4-Methylphenoxy)pyrimidin-5-yl]benzoic acid
Uniqueness
4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-15-6-8-16(9-7-15)24-18-19-10-14(11-20-18)12-2-4-13(5-3-12)17(21)22/h2-11H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFFYEMDLKYLEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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